N-[3-(butyrylamino)phenyl]nicotinamide
Description
"N-[3-(butyrylamino)phenyl]nicotinamide" is a nicotinamide derivative featuring a phenyl ring substituted with a butyrylamino group at the meta position. These compounds often exhibit varied biological activities depending on the substituents on the phenyl ring, making comparative analysis critical for understanding structure-activity relationships (SAR) .
Properties
IUPAC Name |
N-[3-(butanoylamino)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-5-15(20)18-13-7-3-8-14(10-13)19-16(21)12-6-4-9-17-11-12/h3-4,6-11H,2,5H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUAIYMVFBSGJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Conformational and Structural Parameters
Key Insight : The dihedral angle between aromatic rings is highly sensitive to substituent polarity and steric bulk. Hydrophilic groups (e.g., -OH) promote planarity, while hydrophobic groups (e.g., -CH₃, -CF₃) disrupt it .
Anticancer Activity
- TPIN (N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide derivative) :
- N-(3-Hydroxyphenyl)nicotinamide :
Table 2: Comparative Bioactivity Profiles
| Compound | Target Pathway | Key Effects | Cell Line Data (IC₅₀) |
|---|---|---|---|
| TPIN | Akt/mTOR, cytoskeleton | Apoptosis induction, cell cycle arrest | DU145: 5.9 µM; PC3: 10.2 µM |
| N-Phenylnicotinamide | Not reported | Limited activity data | N/A |
| N-(3-(CF₃)phenyl)nicotinamide | Not reported | Potential metabolic stability | N/A |
Key Insight : Substituents like tetrazole (in TPIN) enhance anticancer efficacy by modulating cytoskeletal proteins and kinase pathways, whereas unsubstituted analogs show weaker activity .
Physicochemical Properties
Table 3: Physical and Chemical Properties
*Note: TPIN’s molecular weight is inferred from its isonicotinamide structure.
Key Insight : Bulky substituents (e.g., benzylcarbamoyl) reduce solubility, while polar groups (e.g., -CF₃) improve metabolic stability without drastically affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
